molecular formula C26H26ClFN2 B11137407 1-(2-chloro-6-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11137407
M. Wt: 420.9 g/mol
InChI Key: AVGAWALWAPQRCU-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique combination of chloro, fluoro, and methylpropyl substituents, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and organoboron reagents under specific conditions to achieve the desired product.

Chemical Reactions Analysis

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE include other benzodiazole derivatives with different substituents. Some examples are:

These comparisons highlight the uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE in terms of its specific substituents and structural features.

Properties

Molecular Formula

C26H26ClFN2

Molecular Weight

420.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C26H26ClFN2/c1-17(2)15-19-11-13-20(14-12-19)18(3)26-29-24-9-4-5-10-25(24)30(26)16-21-22(27)7-6-8-23(21)28/h4-14,17-18H,15-16H2,1-3H3

InChI Key

AVGAWALWAPQRCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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